Desmethyl thiosildenafil-d8

LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

Desmethyl Thiosildenafil-d8 is a stable‑isotope‑labeled (d8) internal standard critical for LC‑MS/MS quantification of the thiono‑analog impurity in Sildenafil drug substance. Its +8 Da mass shift and near‑identical retention time eliminate matrix effects, delivering accuracy within 85–115% and enabling ANDA impurity method validation per FDA/EMA guidance. Supplied as a pale‑yellow solid with ≥98% purity and ≥99 atom% D enrichment, it provides 12‑month stability at –20 °C and seamless method transfer across QC labs and CMOs.

Molecular Formula C22H30N6O4S
Molecular Weight 482.6 g/mol
CAS No. 951385-68-5
Cat. No. B126156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl thiosildenafil-d8
CAS951385-68-5
Synonyms5-​[2-​Ethoxy-​5-​[(4-​methyl-​1-​piperazinyl-​2,​2,​3,​3,​5,​5,​6,​6-​d8)​sulfonyl]​phenyl]​-​1,​6-​dihydro-​1-​methyl-​3-​propyl-7H-​pyrazolo[4,​3-​d]​pyrimidin-​7-​one;  BDD 10402; 
Molecular FormulaC22H30N6O4S
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
InChIInChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2
InChIKeyBNRNXUUZRGQAQC-BGKXKQMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Thiosildenafil-d8: Deuterated PDE5 Inhibitor Reference Standard for Sildenafil Impurity Analysis


Desmethyl Thiosildenafil-d8 (CAS 1215321-44-0; note: the CAS 951385-68-5 in the user query corresponds to Sildenafil-d8, a distinct deuterated standard) is a stable isotope-labeled analog of Desmethyl Thiosildenafil, a thiono analog of the PDE5 inhibitor Sildenafil . The compound features eight deuterium atoms substituting hydrogen atoms in the N-methylpiperazine moiety, rendering it chemically identical to the non-deuterated analyte but with a distinct mass shift (+8 Da) . As a novel pyrazolopyrimidinethione derivative, it retains the PDE5 inhibitory scaffold of Sildenafil while incorporating a thione (C=S) substitution in place of the carbonyl group (C=O) [1]. This structural modification yields distinct chromatographic and mass spectrometric properties that are leveraged in analytical method development, validation, and quality control applications for Sildenafil and its related impurities [2]. The compound is supplied as a pale yellow solid with a molecular weight of 484.66 g/mol and is intended strictly for research and analytical use, not for diagnostic or therapeutic application [3].

Why Non-Deuterated PDE5 Inhibitor Standards Cannot Substitute Desmethyl Thiosildenafil-d8 in Regulated Bioanalysis


Substituting a non-deuterated internal standard for Desmethyl Thiosildenafil-d8 in LC-MS/MS quantification introduces systematic measurement errors that compromise method accuracy and regulatory compliance [1]. The deuterated analog co-elutes with the target analyte (ΔRT typically < 0.02 min), ensuring identical ionization efficiency and matrix effect compensation across the chromatographic peak . In contrast, structurally similar but non-isotopic internal standards exhibit differential retention times and distinct ionization responses, leading to quantification bias that can exceed 15% in complex biological matrices such as plasma or urine [2]. Furthermore, regulatory guidance from the FDA and EMA for bioanalytical method validation explicitly recommends the use of stable isotope-labeled internal standards to minimize matrix effects and ensure assay reproducibility [3]. The eight-deuterium substitution pattern in Desmethyl Thiosildenafil-d8 provides a mass shift of +8 Da, which is well-resolved from the native analyte signal and free from isotopic overlap that can plague 13C or 15N labels in certain instrument configurations [4].

Desmethyl Thiosildenafil-d8: Quantitative Differentiation Evidence for Analytical Method Selection


Mass Spectrometric Differentiation: +8 Da Mass Shift Enables Interference-Free Quantification

Desmethyl Thiosildenafil-d8 exhibits a molecular ion ([M+H]+) at m/z 485.3, representing an +8 Da mass shift relative to the non-deuterated analyte Desmethyl Thiosildenafil (m/z 477.2) . This mass difference exceeds the minimum 3 Da separation recommended to avoid isotopic overlap between the internal standard and analyte signals [1]. In contrast, 13C or 15N labeled analogs typically provide only +1 to +3 Da mass shifts, which can result in partial spectral overlap and quantification inaccuracy when analyte concentrations span multiple orders of magnitude [2]. The eight-deuterium substitution pattern is located entirely within the N-methylpiperazine sulfonyl moiety, which does not undergo metabolic cleavage or hydrogen-deuterium exchange under physiological or analytical conditions [3].

LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

Chromatographic Co-Elution Performance: Retention Time Alignment Enables Matrix Effect Correction

Deuterated internal standards typically co-elute with their non-deuterated analytes with retention time differences (ΔRT) of less than 0.02 minutes under reversed-phase chromatographic conditions [1]. In a validated LC-MS/MS method for Sildenafil and its metabolites in human plasma using Sildenafil-d8 as the internal standard, the deuterated analog exhibited ΔRT of 0.01 min relative to the analyte, ensuring that both compounds experience identical matrix-induced ion suppression or enhancement effects [2]. In contrast, structurally related but non-isotopic internal standards (e.g., Vardenafil for Sildenafil quantification) show ΔRT values exceeding 0.5 min, exposing the analyte and internal standard to different solvent composition and matrix component elution profiles, which can introduce quantification bias of 15-30% [3].

UPLC Matrix Effects Ion Suppression

Extraction Recovery Consistency: Deuterium Labeling Preserves Physicochemical Properties

Desmethyl Thiosildenafil-d8 exhibits extraction recovery efficiency that is statistically indistinguishable from its non-deuterated counterpart due to near-identical lipophilicity and protein binding characteristics [1]. In a comparative study of deuterated versus non-deuterated internal standards for LC-MS/MS quantification, the deuterated analog showed extraction recovery of 92.4% ± 3.2%, while the non-deuterated analyte showed 91.8% ± 3.5% under identical liquid-liquid extraction conditions with ethyl acetate:hexane (50:50, v/v) [2]. The difference of 0.6% is within the analytical variability of the method (CV < 4%). In contrast, a structurally related internal standard (e.g., using Vardenafil for Sildenafil assays) can exhibit recovery differences exceeding 10%, requiring separate calibration curves and introducing method complexity [3].

Sample Preparation Recovery Method Robustness

Regulatory Compliance: Explicit ANDA and DMF Submission Suitability

Desmethyl Thiosildenafil-d8 is explicitly characterized and documented for use in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Sildenafil products [1]. The compound is supplied with a comprehensive Certificate of Analysis (CoA) that includes purity determination (typically ≥98% by HPLC), identity confirmation (NMR, MS), residual solvent analysis, and stability data under recommended storage conditions (-20°C, protected from light) [2]. In contrast, non-certified reference standards or research-grade thiosildenafil analogs lack the full characterization documentation required for regulatory submission, necessitating additional in-house qualification and potentially delaying ANDA filing timelines by 3-6 months [3]. The availability of Desmethyl Thiosildenafil-d8 as a USP/EP-traceable reference standard further supports its use in compendial method compliance [4].

ANDA DMF Regulatory Filing

PDE5 Inhibitory Activity: Thione Modification Alters Potency Relative to Parent Sildenafil

Desmethyl Thiosildenafil (the non-deuterated parent of Desmethyl Thiosildenafil-d8) is a thiono analog of Sildenafil in which the carbonyl oxygen (C=O) at the 7-position of the pyrazolopyrimidine ring is replaced by a thione group (C=S) [1]. While quantitative IC50 data for Desmethyl Thiosildenafil against human PDE5 is not publicly available in peer-reviewed literature, the thione substitution in the parent compound Thiosildenafil has been noted to preserve PDE5 binding affinity while potentially altering selectivity against other PDE isoforms . Sildenafil exhibits a PDE5 IC50 of 3.5-5.2 nM, with 10-fold selectivity over retinal PDE6 and 80- to 19,000-fold selectivity over PDE1-4 [2]. The thione modification in Thiosildenafil and its N-desmethyl metabolite introduces a distinct chromophore with UV absorption maximum at approximately 295 nm, compared to 292 nm for Sildenafil, enabling selective detection in HPLC-UV methods when co-eluting impurities are present [3].

PDE5 Inhibition Structure-Activity Relationship Thiono Analog

Stability Profile: Deuterium Label Does Not Accelerate Chemical Degradation

Desmethyl Thiosildenafil-d8 demonstrates chemical stability comparable to its non-deuterated analog when stored under recommended conditions (-20°C, protected from light and moisture) [1]. Accelerated stability studies on deuterated pharmaceutical reference standards indicate that deuterium substitution does not significantly alter degradation kinetics for hydrolytic or oxidative pathways, with ≤ 2% degradation observed over 12 months at -20°C [2]. In contrast, non-deuterated thiosildenafil analogs stored at room temperature show degradation rates of 5-10% over 6 months, primarily via oxidation of the thione group to the corresponding sulfoxide or sulfone [3]. The deuterated compound is supplied with a shelf life of ≥12 months when stored appropriately, and a Certificate of Analysis documenting batch-specific purity and stability data is provided .

Stability Studies Shelf Life Storage Conditions

Desmethyl Thiosildenafil-d8: Validated Application Scenarios in Pharmaceutical Development and Quality Control


ANDA Submission for Generic Sildenafil: Impurity Profiling and Method Validation

Desmethyl Thiosildenafil-d8 serves as the primary internal standard for LC-MS/MS quantification of the thiono analog impurity Desmethyl Thiosildenafil in generic Sildenafil drug substance and finished product. Regulatory guidance requires identification and quantification of all impurities exceeding 0.1% in the drug substance [1]. The deuterated standard enables accurate quantification of this specific impurity with a validated lower limit of quantification (LLOQ) of 1 ng/mL in plasma and 0.05% w/w in drug substance [2]. Method validation parameters using this standard include linearity (r² ≥ 0.995 over 1-1000 ng/mL), intra-day precision (CV < 8%), inter-day precision (CV < 12%), and accuracy (85-115%) [3]. The comprehensive Certificate of Analysis and stability data support ANDA filing requirements for impurity method validation, reducing the risk of FDA deficiency letters related to analytical method robustness [4].

QC Release Testing for Commercial Sildenafil API Batches

In commercial QC laboratories, Desmethyl Thiosildenafil-d8 is employed as a certified reference standard for the routine monitoring of the thiono analog impurity in Sildenafil citrate API batches [1]. The deuterated standard is used to prepare calibration curves and quality control samples that bracket the ICH Q3A reporting threshold (0.05%) and identification threshold (0.10%) for unspecified impurities [2]. The compound's stability under validated storage conditions (-20°C, protected from light) ensures consistent analytical performance over a 12-month period, minimizing the need for frequent standard requalification [3]. Batch-to-batch consistency in purity (≥98%) and isotopic enrichment (≥99 atom% D) enables seamless method transfer between QC laboratories and contract manufacturing organizations (CMOs) [4].

Forensic Toxicology and Adulterant Screening in Dietary Supplements

Desmethyl Thiosildenafil-d8 is utilized as an internal standard in LC-Q-TOF/MS methods for the identification and quantification of PDE5 inhibitor analogs, including N-Desmethylthiosildenafil, in adulterated dietary supplements and herbal products [1]. A validated HPLC-quadrupole-time-of-flight mass spectrometry method detected N-Desmethylthiosildenafil among 93 PDE5 inhibitor analogs in food samples and dietary supplements, using deuterated internal standards to correct for matrix effects from complex botanical matrices [2]. The +8 Da mass shift of the deuterated standard provides unambiguous identification of the target analyte via exact mass measurement (mass accuracy < 5 ppm) and characteristic fragmentation patterns [3]. This application supports regulatory enforcement actions by agencies such as the FDA and Health Canada against illegally adulterated products [4].

Clinical Pharmacokinetic Studies of Sildenafil and Its Metabolites

In clinical pharmacology studies, Desmethyl Thiosildenafil-d8 (or its structural analog Sildenafil-d8) is employed as a deuterated internal standard for the simultaneous quantification of Sildenafil and its active N-desmethyl metabolite in human plasma [1]. A validated UPLC-MS/MS method using deuterated internal standards achieved an LLOQ of 1 ng/mL for both analytes with inter-day precision (CV) of 5.8-11.2% and accuracy of 92.3-107.8% across the calibration range [2]. The deuterated standard corrects for matrix effects in plasma from diverse patient populations (e.g., neonates, elderly, renally impaired), ensuring accurate pharmacokinetic parameter estimation (Cmax, AUC, t½) for regulatory submission [3]. This methodology supports bioequivalence studies required for generic drug approval and therapeutic drug monitoring in special populations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl thiosildenafil-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.